molecular formula C7H4ClF3N2O3 B14009671 6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B14009671
M. Wt: 256.56 g/mol
InChI Key: ZJUQBSZTBLOKFQ-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine (CAS RN: 1094399-86-6) is a high-value chemical intermediate with the molecular formula C 7 H 4 ClF 3 N 2 O 3 and a molecular weight of 256.56 g/mol . This compound is characterized by several reactive sites, including the nitro group, chlorine atom, and trifluoroethoxy side chain, which make it a versatile building block for synthesizing more complex molecules in medicinal and agrochemical research . The presence of the trifluoroethoxy group can significantly alter the lipophilicity, metabolic stability, and bioavailability of resultant compounds, making this intermediate particularly valuable in the design of active pharmaceutical ingredients (APIs) . Researchers are advised to handle this material with appropriate safety precautions. It should be stored in an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClF3N2O3

Molecular Weight

256.56 g/mol

IUPAC Name

6-chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4ClF3N2O3/c8-5-2-1-4(13(14)15)6(12-5)16-3-7(9,10)11/h1-2H,3H2

InChI Key

ZJUQBSZTBLOKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])OCC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Description Key Reagents/Conditions Outcome/Product
1 Synthesis of 6-chloro-3-amino-2-(2,2,2-trifluoroethoxy)pyridine Introduction of trifluoroethoxy group and chlorination Intermediate with amino substituent at 3-position
2 Conversion to 6-chloro-3-(2,2,2-trifluoroacetamido)-2-(2,2,2-trifluoroethoxy)pyridine Acetylation of amino group Acetamido derivative
3 Nitration to 6-chloro-5-nitro-3-(2,2,2-trifluoroacetamido)-2-(2,2,2-trifluoroethoxy)pyridine Nitrating agents under controlled conditions Nitro-substituted acetamido compound
4 Deprotection to 6-chloro-5-nitro-3-amino-2-(2,2,2-trifluoroethoxy)pyridine Removal of acetamido protecting group Target amino-nitro intermediate
5 Final conversion to this compound Oxidation or substitution to replace amino with nitro group Target compound

This sequence involves careful control of reaction conditions to maintain regioselectivity and functional group compatibility. The trifluoroethoxy group is introduced early and retained throughout the synthesis due to its importance in biological activity modulation.

Reaction Conditions and Yields

  • The trifluoroethoxy substitution is typically achieved via nucleophilic aromatic substitution or Williamson ether synthesis on a suitable pyridine derivative.
  • Chlorination at the 6-position often uses reagents such as phosphorus oxychloride or N-chlorosuccinimide under controlled temperatures.
  • Nitration is performed under mild conditions to avoid over-nitration or decomposition, commonly employing nitric acid or mixed acid systems.
  • Protecting groups such as trifluoroacetamido are used to stabilize amino intermediates during nitration.
  • The overall yield for the five-step synthesis is reported as approximately 34.9%, indicating moderate efficiency with room for optimization.

Analytical Data and Characterization

The synthesized compound is characterized by standard spectroscopic methods including:

Comparative Notes on Synthetic Strategies

Aspect Method from Patent WO2020038433A1 Alternative Approaches (Literature)
Starting Material Substituted pyridine with amino group Halogenated pyridine derivatives
Functional Group Introduction Stepwise substitution with protection/deprotection Direct nitration on trifluoroethoxy pyridine
Yield ~35% overall Typically lower or requires harsher conditions
Selectivity High regioselectivity via protecting groups Risk of side reactions without protection
Scalability Demonstrated on multi-gram scale Less documented

The use of protecting groups such as trifluoroacetamido is critical to achieve high regioselectivity and yield in nitration steps. Direct nitration without protection often leads to mixtures or decomposition.

Summary Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Ether formation and chlorination Trifluoroethanol, chlorinating agent Not specified Introduces trifluoroethoxy and Cl
2 Amino group acetylation Trifluoroacetyl chloride High Protects amino group
3 Nitration Nitric acid or mixed acid Moderate Selective nitration at 3-position
4 Deprotection Acidic or basic hydrolysis High Removes acetamido group
5 Final oxidation/substitution Oxidizing agents Moderate Converts amino to nitro

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions due to electron-deficient aromatic ring activation by the nitro and trifluoroethoxy groups.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃ (aq.), Cu catalyst, 80°C6-Amino-3-nitro-2-(trifluoroethoxy)pyridine72%
MethoxylationNaOMe, DMF, 60°C6-Methoxy-3-nitro-2-(trifluoroethoxy)pyridine65%
Azide FormationNaN₃, DMSO, 25°C6-Azido-3-nitro-2-(trifluoroethoxy)pyridine85%

Mechanistic studies suggest an S<sub>N</sub>Ar pathway, where the nitro group at position 3 stabilizes the negative charge in the transition state through resonance . The trifluoroethoxy group further enhances ring electron deficiency, accelerating substitution .

Reduction of Nitro Group

The nitro group at position 3 is selectively reduced to an amine under controlled conditions.

Experimental Data:

Reducing SystemConditionsProductSelectivitySource
H₂/Pd-CEtOH, 25°C, 1 atm3-Amino-6-chloro-2-(trifluoroethoxy)pyridine>95%
Fe/HClReflux, 4 h3-Amino-6-chloro-2-(trifluoroethoxy)pyridine88%
NaBH₄/CuCl₂MeOH, 0°CPartial reduction to hydroxylamine60%

The trifluoroethoxy group remains intact during reduction due to its strong electron-withdrawing nature, which resists cleavage under these conditions.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position (C5) relative to itself.

Example Reactions:

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h5-Nitro derivative (minor)25%
SO₃/H₂SO₄80°C, 1 h5-Sulfo-3-nitro derivative40%

EAS is less favored compared to substitution due to the deactivating effects of the nitro and trifluoroethoxy groups .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions.

Catalytic Systems:

Reaction TypeCatalyst/BasePartnerProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl derivative78%
Buchwald-HartwigPd₂(dba)₃, XantphosAmine6-Aryl/alkylamino derivative82%

These reactions enable functionalization for pharmaceutical intermediates .

Trifluoroethoxy Group Reactivity:

While generally inert, the trifluoroethoxy group undergoes hydrolysis under extreme conditions:

ConditionsProductYield
20% NaOH, 150°C, 24 h2-Hydroxy-6-chloro-3-nitropyridine30%

The reaction proceeds via nucleophilic aromatic substitution but requires harsh conditions due to the stability of the trifluoroethoxy group .

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

ConditionsProductNotesSource
UV (254 nm), CH₃CN, 6 h2-Nitro-6-chloro-3-(trifluoroethoxy)pyridineRegioselectivity driven by ring strain

Scientific Research Applications

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Key Compounds and Structural Features
Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine 6-Cl, 3-NO₂, 2-OCH₂CF₃ C₇H₄ClF₃N₂O₃ 256.57 High lipophilicity, strong electron withdrawal
4-Chloro-2-methoxy-3-nitropyridine 4-Cl, 3-NO₂, 2-OCH₃ C₆H₅ClN₂O₃ 188.57 Moderate solubility, reduced lipophilicity
2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine 2-ClPh, 4-OEt, 6-CF₃Ph C₂₀H₁₅ClF₃NO 377.79 Bulky aromatic substituents, high steric hindrance
8-Nitro-5-(trifluoromethoxy)-1,6-naphthyridine 8-NO₂, 5-OCHF₃ (naphthyridine core) C₉H₅F₃N₂O₃ 246.15 Fused-ring system, enhanced thermal stability
Lansoprazole-related compound A 4-OCH₂CF₃, 3-CH₃, sulfinyl-benzimidazole C₁₆H₁₄F₃N₃O₂S 369.36 Proton pump inhibitor, metabolic stability
Critical Observations

Substituent Position Effects :

  • The chloro group at position 6 in the target compound contrasts with 4-chloro in 4-chloro-2-methoxy-3-nitropyridine . Position 6 chloro may enhance steric hindrance near the nitro group, influencing reactivity.
  • Trifluoroethoxy at position 2 (target) vs. methoxy in 4-chloro-2-methoxy-3-nitropyridine: The –CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to –OCH₃ (logP ~1.2) .

Functional Group Impact :

  • Nitro Groups : Present in both the target compound and 8-nitro-5-(trifluoromethoxy)-1,6-naphthyridine , nitro groups enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions.
  • Trifluoromethyl/Trifluoroethoxy : These groups improve metabolic stability and membrane permeability, as seen in Lansoprazole derivatives .
Solubility and Lipophilicity
  • The target compound’s trifluoroethoxy group contributes to a higher logP (~2.5) compared to analogs with methoxy (–OCH₃, logP ~1.2) or ethoxy (–OCH₂CH₃, logP ~1.8) groups .
  • Lansoprazole-related compounds exhibit balanced solubility due to sulfinyl and benzimidazole moieties, enabling oral bioavailability .

Biological Activity

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 1094399-86-6) is a pyridine derivative characterized by the presence of a chloro and nitro group, as well as a trifluoroethoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula: C7H4ClF3N2O3
  • Molecular Weight: 256.57 g/mol
  • Purity: Typically around 95% to 98% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The introduction of the trifluoroethoxy group in this compound is hypothesized to improve its interaction with biological targets.

  • Mechanism of Action:
    • The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and improved binding to target sites .
    • Studies have shown that similar compounds exhibit strong antibacterial activity against Gram-positive bacteria, suggesting that this compound could have comparable effects .
  • In Vitro Studies:
    • In vitro assays have demonstrated significant inhibition against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .
    • The compound's efficacy against biofilms was also highlighted, with some derivatives showing promising results in preventing biofilm formation .

Case Studies and Research Findings

Several research articles provide insights into the biological activities associated with this compound:

StudyFocusFindings
Antimicrobial ActivitySignificant antibacterial activity against Gram-positive bacteria; effective in biofilm inhibition.
Structure-Activity Relationship (SAR)Trifluoromethyl groups enhance potency; compounds exhibit improved drug-like properties.
CytotoxicitySimilar compounds show cytostatic activity against leukemia cells; potential for further development as anticancer agents.

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